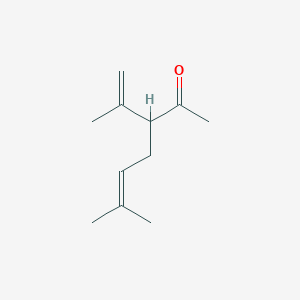
6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Isopentenylmesityloxide is a chemical compound known for its unique structure and properties. It is an α,β-unsaturated ketone, which means it contains a double bond between the alpha and beta carbon atoms adjacent to a carbonyl group. This compound is a colorless to light-yellow liquid with a characteristic odor.
Méthodes De Préparation
Beta-Isopentenylmesityloxide can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone to form diacetone alcohol, which then undergoes dehydration to yield 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one . Industrial production methods often involve similar processes but on a larger scale, utilizing catalysts and optimized reaction conditions to increase yield and efficiency.
Analyse Des Réactions Chimiques
Beta-Isopentenylmesityloxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into saturated ketones or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the double bond or the carbonyl group is targeted. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one is C11H16O with a molecular weight of approximately 164.244 g/mol. Its structure features a heptenone backbone, which contributes to its reactivity and functional properties.
Anticancer Activity
Research has indicated that compounds related to this compound exhibit anticancer properties. For instance, derivatives of similar structures have shown significant antiproliferative activity against various cancer cell lines, including human colorectal (HCT-116) and breast (MCF-7) cancer cells. In one study, several derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, indicating potent activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study on related compounds showed dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in inflammatory processes. This suggests that this compound could be beneficial in developing anti-inflammatory medications .
Flavoring Agent
Due to its unique aroma profile, this compound is utilized as a flavoring agent in the food industry. It contributes to the sensory attributes of various food products, enhancing their appeal to consumers.
Antimicrobial Activity
Research has demonstrated that this compound can exhibit antimicrobial properties against certain pathogens. For example, studies have shown that components from essential oils containing similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, potentially reducing spoilage in food products .
Pesticide Development
The compound's structural characteristics make it a candidate for developing natural pesticides. Its efficacy against specific pests and pathogens can contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals.
Data Tables
Case Study on Anticancer Activity
A recent study synthesized various derivatives of this compound and tested their antiproliferative activities against cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced the anticancer properties, highlighting the potential for developing new therapeutic agents based on this compound.
Case Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of essential oils containing similar compounds to this compound. The study found that these oils effectively reduced microbial load in food products, suggesting practical applications in food preservation.
Mécanisme D'action
The mechanism by which 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one exerts its effects involves its ability to participate in various chemical reactions due to its α,β-unsaturated ketone structure. This structure allows it to act as an electrophile, making it reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Beta-Isopentenylmesityloxide can be compared with other similar compounds such as mesityl oxide and isophorone. These compounds share structural similarities but differ in their reactivity and applications. For example, mesityl oxide is also an α,β-unsaturated ketone but has different industrial uses and reactivity profiles .
Propriétés
Numéro CAS |
26533-38-0 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
6-methyl-3-prop-1-en-2-ylhept-5-en-2-one |
InChI |
InChI=1S/C11H18O/c1-8(2)6-7-11(9(3)4)10(5)12/h6,11H,3,7H2,1-2,4-5H3 |
Clé InChI |
KGXRMGREKQQQPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C(=C)C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















